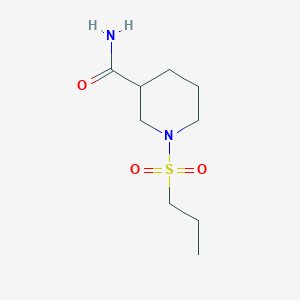
1-(Propylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propylsulfonyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C9H18N2O3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propylsulfonyl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with propylsulfonyl chloride and subsequent amidation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(Propylsulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Propylsulfonyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Propylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
- 1-(Methylsulfonyl)piperidine-3-carboxamide
- 1-(Ethylsulfonyl)piperidine-3-carboxamide
- 1-(Butylsulfonyl)piperidine-3-carboxamide
Comparison: 1-(Propylsulfonyl)piperidine-3-carboxamide is unique due to its specific propylsulfonyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in its class .
Properties
IUPAC Name |
1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-2-6-15(13,14)11-5-3-4-8(7-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVDTQFMDHJRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl}prolinamide](/img/structure/B5326740.png)
![N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5326748.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5326753.png)
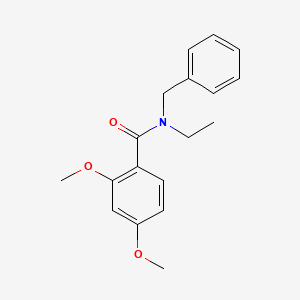
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5326776.png)
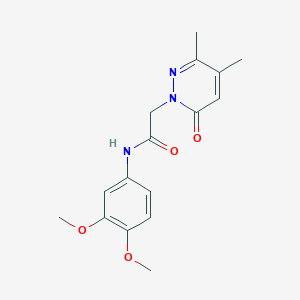
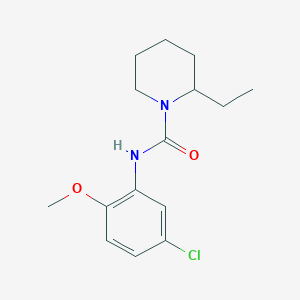
![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)
![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)
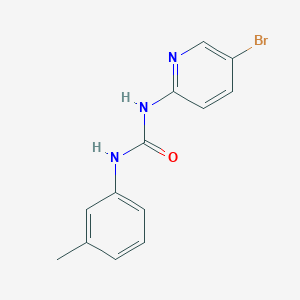
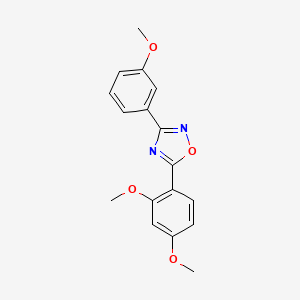
![7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5326852.png)
![(3,4-difluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5326857.png)
